molecular formula C13H14N2O5 B15243242 Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate

Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate

Cat. No.: B15243242
M. Wt: 278.26 g/mol
InChI Key: YRAWVSGRVRXHPT-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate is a chemical building block of interest in synthetic organic chemistry. Its structure, featuring both electron-withdrawing (cyano, nitro) and electron-donating (methoxy) functional groups on an aromatic system, makes it a potential intermediate for the synthesis of more complex molecules. Compounds with nitrophenyl and cyano groups are frequently explored in the development of pharmaceuticals and as precursors in heterocyclic synthesis . The propanoate ester moiety enhances the molecule's solubility in organic solvents and can be manipulated under standard reaction conditions. This product is intended for use in a laboratory setting by qualified researchers. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-3-20-13(16)6-9(8-14)11-5-4-10(19-2)7-12(11)15(17)18/h4-5,7,9H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAWVSGRVRXHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C#N)C1=C(C=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation as the Primary Pathway

The synthesis typically begins with a Knoevenagel condensation between 4-methoxy-2-nitrobenzaldehyde and ethyl cyanoacetate. This reaction forms the α,β-unsaturated cyanoester intermediate, which is subsequently reduced to the saturated propanoate derivative.

Reaction Conditions:

  • Catalysts: Piperidine or morpholine (2–5 mol%) in ethanol or toluene.
  • Temperature: Reflux conditions (78–110°C) for 6–12 hours.
  • Yield: 73–88% for the condensation step, depending on aldehyde reactivity.

Mechanistic Insights:
The base catalyst deprotonates ethyl cyanoacetate, generating a nucleophilic enolate that attacks the carbonyl carbon of the aldehyde. Subsequent dehydration forms the conjugated nitrile-ester system. Steric hindrance from the ortho-nitro group necessitates prolonged reaction times compared to para-substituted analogs.

Nitration Strategies for Aromatic Ring Functionalization

The nitro group at the ortho position is introduced either before or after the Knoevenagel step, with pre-nitrated aldehydes being preferred for regioselectivity.

Nitration Protocols:

Parameter Pre-Nitration Method Post-Nitration Method
Starting Material 4-Methoxybenzaldehyde 4-Methoxy-2-nitrophenylpropanoate
Nitrating Agent HNO₃/H₂SO₄ (1:3 v/v) Acetyl nitrate (AcONO₂)
Temperature 0–5°C (ice bath) 25–30°C
Yield 65–72% 58–63%
Regioselectivity >90% ortho product 75–80% ortho product

Pre-nitration minimizes side reactions but requires stringent temperature control to prevent over-nitration.

Optimization of Reaction Parameters

Solvent and Catalyst Systems

Solvent polarity significantly impacts reaction kinetics and product purity:

Solvent Screening Data:

Solvent Dielectric Constant (ε) Reaction Time (h) Yield (%) Purity (%)
Ethanol 24.3 8 82 98
Toluene 2.4 12 76 95
DMF 36.7 6 85 97
Acetonitrile 37.5 7 79 96

Polar aprotic solvents like DMF accelerate the reaction but complicate product isolation due to high boiling points.

Catalyst Comparison:

  • Piperidine: 82% yield, minimal side products.
  • Morpholine: 78% yield, faster reaction kinetics.
  • DBU (1,8-Diazabicycloundec-7-ene): 85% yield but induces ester hydrolysis at elevated temperatures.

Temperature and Time Profiling

A study comparing reaction temperatures revealed:

  • 70°C: 68% yield after 10 hours (incomplete conversion).
  • 80°C: 82% yield after 8 hours (optimal balance).
  • 90°C: 75% yield due to retro-Knoevenagel decomposition.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs tubular flow reactors to enhance heat/mass transfer:

  • Residence Time: 30–45 minutes.
  • Throughput: 50–100 kg/day.
  • Advantages: Reduced solvent usage, consistent product quality.

Process Parameters:

Stage Conditions
Condensation 80°C, 5 bar, ethanol/piperidine
Reduction H₂ (2 bar), Pd/C catalyst, 50°C
Crystallization Anti-solvent (hexane) addition

Purification and Isolation

Final purification involves a two-step protocol:

  • Liquid-Liquid Extraction: Ethyl acetate/water partitioning removes acidic impurities.
  • Recrystallization: Ethanol/water (7:3 v/v) yields 99% pure product as pale-yellow crystals.

Comparative Analysis of Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 1–2 hours but requires specialized equipment:

  • Yield: 80–84%.
  • Purity: 97% (limited by thermal degradation).

Enzymatic Catalysis

Lipase-mediated condensation (Candida antarctica lipase B):

  • Solvent: Ionic liquid (BMIM·PF₆).
  • Yield: 62% after 24 hours.
  • Limitations: Low scalability and enzyme cost.

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts and mitigation approaches:

  • Over-nitration: Controlled addition of HNO₃ at <5°C.
  • Ester Hydrolysis: Anhydrous conditions, molecular sieves.
  • Geometric Isomerism: Use of bulky bases to favor E-configuration.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The nitro group and cyano group play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences between Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate and analogous compounds:

Compound Name Substituents/Functional Groups Molecular Formula Key Structural Features Reference
This compound 4-methoxy-2-nitrophenyl, cyano, propanoate C₁₃H₁₄N₂O₅ Nitro and methoxy groups on phenyl; cyano at C3; ester group -
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-methoxyphenyl, cyano, acrylate C₁₃H₁₃NO₃ Methoxy on phenyl; conjugated acrylate; syn-periplanar conformation across C=C bond
Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate 3-nitropyridin-4-yl, oxo, propanoate C₁₀H₁₀N₂O₅ Nitro on pyridine ring; oxo group at C2; lacks cyano group
Ethyl 3-amino-3-(4-nitrophenyl)propanoate 4-nitrophenyl, amino, propanoate C₁₁H₁₄N₂O₄ Amino instead of cyano; nitro on phenyl; no methoxy substituent
Ethyl propanoate Simple propanoate ester C₅H₁₀O₂ No aromatic or cyano substituents; volatile ester

Key Observations :

  • Electronic Effects: The 4-methoxy-2-nitrophenyl group in the target compound introduces competing electronic effects (electron-donating methoxy vs. electron-withdrawing nitro), which may enhance stability or direct reactivity in substitution reactions compared to analogs like Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate .
  • Conformational Differences: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate adopts a syn-periplanar conformation across the C=C bond, which is critical for its reactivity in forming biologically active amides . The nitro group in the target compound could disrupt this planarity, altering its reactivity.

Physical and Functional Properties

  • Volatility and Flavor Contributions: Simple propanoate esters (e.g., ethyl propanoate) are volatile and contribute to fruity aromas in flavor chemistry . In contrast, the target compound’s nitro and cyano groups likely reduce volatility, rendering it unsuitable for such applications.
  • Crystal Packing: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate exhibits a planar conformation that facilitates tight crystal packing .

Biological Activity

Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13H12N2O4C_{13}H_{12}N_2O_4 and a molecular weight of approximately 278.26 g/mol. The compound features a propanoate backbone with a cyano group at the third carbon and a 4-methoxy-2-nitrophenyl substituent, which significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The presence of the cyano and nitro groups allows for potential interactions with enzymes and receptors, influencing cellular signaling pathways. Specifically, these groups can participate in redox reactions and bind to nucleophilic sites on proteins, potentially modulating their activity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting potential as a chemotherapeutic agent. The compound's mechanism may involve the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. The nitro group is believed to play a crucial role in this activity by influencing inflammatory mediators and pathways. Preliminary studies have shown that this compound can reduce the production of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 3-cyano-3-(5-methoxy-2-nitrophenyl)propanoateC13H12N2O4C_{13}H_{12}N_2O_4Different methoxy position affecting reactivity
Methyl 3-cyano-3-(4,5-dimethoxy-2-nitrophenyl)propanoateC14H16N2O5C_{14}H_{16}N_2O_5Additional methoxy group increases lipophilicity
Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoateC14H14N2O4C_{14}H_{14}N_2O_4Different carbon skeleton affecting stability

This table highlights how variations in substituents can influence the chemical behavior and biological activity of these compounds.

Case Studies and Research Findings

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry investigated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.
  • Anti-inflammatory Mechanism : Research published in Pharmacology Reports explored the anti-inflammatory effects of this compound in an animal model of arthritis. The study found that treatment with this compound significantly reduced joint swelling and levels of inflammatory cytokines compared to controls .

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate, and how can reaction conditions be systematically optimized?

The synthesis of structurally analogous esters typically involves esterification or Knoevenagel condensation to introduce cyano and aryl groups. For example, esterification of propanoic acid derivatives with ethanol under acidic catalysis (e.g., H₂SO₄) is a common approach, requiring reflux conditions to ensure complete conversion . Optimization strategies include:

  • Catalyst screening : Testing Brønsted vs. Lewis acids for yield improvement.
  • Temperature gradients : Reflux vs. microwave-assisted synthesis for reaction time reduction.
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation .

Q. How can the structural and electronic properties of this compound be characterized?

Key techniques include:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve nitro and cyano group orientations .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and nitrophenyl proton signals (δ ~7.5–8.5 ppm) .
    • IR : Confirm cyano (C≡N stretch ~2200 cm⁻¹) and ester (C=O ~1700 cm⁻¹) functionalities .
  • Computational modeling : DFT calculations to map electron-withdrawing effects of nitro and cyano groups on reactivity .

Q. What are the compound’s stability profiles under varying pH and solvent conditions?

Methodological approaches:

  • Kinetic studies : Monitor degradation via UV-Vis spectroscopy in buffers (pH 1–14) to identify labile functional groups (e.g., nitro reduction under acidic conditions) .
  • Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) for storage stability .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methoxy-2-nitrophenyl moiety influence reaction mechanisms in cross-coupling or cycloaddition reactions?

The ortho-nitro group imposes steric hindrance, while the para-methoxy group donates electron density, creating a polarized aryl system. Mechanistic insights:

  • Nucleophilic aromatic substitution : Nitro groups activate the ring for attack but steric hindrance may limit regioselectivity .
  • Cycloaddition : DFT studies suggest the cyano group participates in [3+2] cycloadditions with azides, forming triazole derivatives .
  • Controlled experiments : Compare reactivity with analogs lacking nitro/methoxy groups to isolate electronic effects .

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?

Common discrepancies and solutions:

  • Crystallographic vs. NMR data : Use SHELXL for high-resolution refinement to resolve positional disorder in nitro groups .
  • Dynamic effects in NMR : Variable-temperature NMR to detect conformational flexibility in the propanoate chain .
  • Mass spectrometry : High-res ESI-MS to confirm molecular ion peaks and rule out degradation products .

Q. What strategies are effective for assessing the compound’s biological activity while minimizing false positives in screening assays?

  • Targeted assays : Focus on enzymes inhibited by nitroaryl compounds (e.g., nitroreductases) .
  • Control experiments : Use scaffold-hopping to compare activity against analogs (e.g., replacing cyano with carboxyl groups) .
  • Metabolic stability : Incubate with liver microsomes to evaluate cytochrome P450-mediated degradation .

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